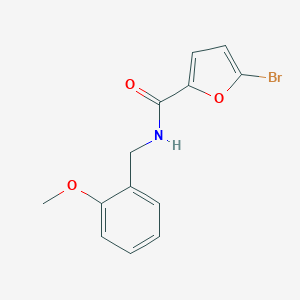![molecular formula C21H19Cl2NO5 B296714 ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296714.png)
ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
Mécanisme D'action
The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. It plays an important role in regulating various physiological processes, including neurotransmission, cardiac function, and immune response. ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of endogenous adenosine and preventing downstream signaling.
Biochemical and Physiological Effects
ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cardiac contractility, the modulation of neurotransmitter release, and the regulation of immune response. It has also been shown to have potential anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of this signaling pathway. However, one limitation is that ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is relatively expensive and may not be readily available in some research settings.
Orientations Futures
There are several potential future directions for research involving ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One area of interest is the development of novel therapeutic agents that target the adenosine A1 receptor for the treatment of cardiovascular diseases, neurological disorders, and cancer. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in the regulation of immune response and inflammation. Finally, there is potential for the development of new imaging techniques that utilize ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate to visualize the distribution and function of the adenosine A1 receptor in vivo.
Méthodes De Synthèse
The synthesis of ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves several steps, including the condensation of ethyl 2-amino-4-(3,5-dichloro-4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate with propargyl bromide, followed by esterification with propargyl alcohol and subsequent reduction with sodium borohydride.
Applications De Recherche Scientifique
Ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Propriétés
Formule moléculaire |
C21H19Cl2NO5 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
ethyl 2-amino-4-(3,5-dichloro-4-prop-2-ynoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-3-8-28-19-12(22)9-11(10-13(19)23)16-17-14(25)6-5-7-15(17)29-20(24)18(16)21(26)27-4-2/h1,9-10,16H,4-8,24H2,2H3 |
Clé InChI |
OJFPSMBTSAXJSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)Cl)C(=O)CCC2)N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)Cl)C(=O)CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296634.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)
![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)


![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)

